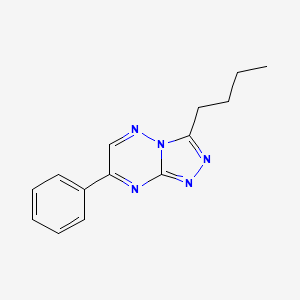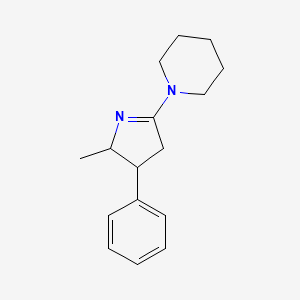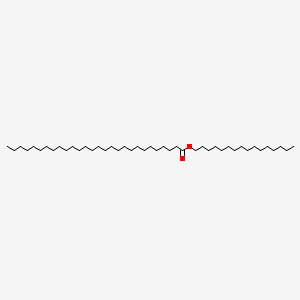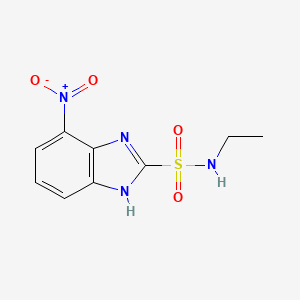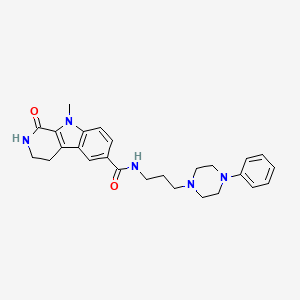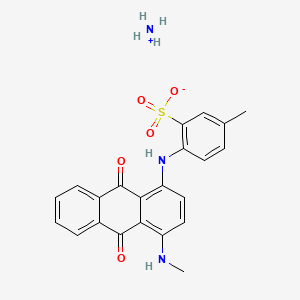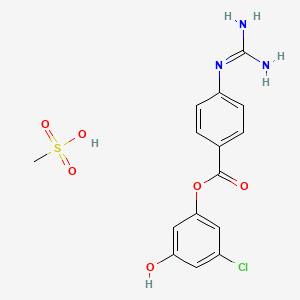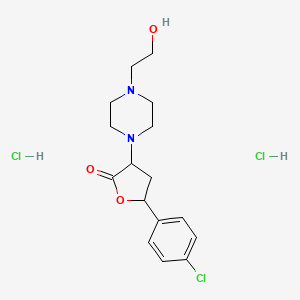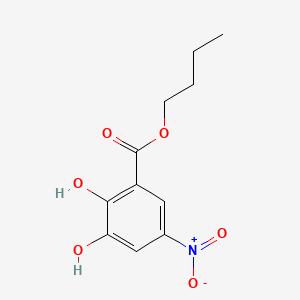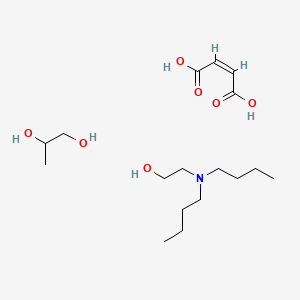
1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This particular compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a thienyl group attached to the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluoroaniline and maleic anhydride can lead to the formation of an intermediate, which is then subjected to further reactions to introduce the phenyl and thienyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrole derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)-: Similar in structure but lacks the phenyl and thienyl groups.
1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione: Contains a nitro group instead of the phenyl and thienyl groups.
Uniqueness
The presence of the fluorophenyl, phenyl, and thienyl groups in 1H-Pyrrole, 1-(4-fluorophenyl)-2-phenyl-5-(2-thienyl)- makes it unique compared to other pyrrole derivatives
Propiedades
Número CAS |
91307-07-2 |
|---|---|
Fórmula molecular |
C20H14FNS |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-phenyl-5-thiophen-2-ylpyrrole |
InChI |
InChI=1S/C20H14FNS/c21-16-8-10-17(11-9-16)22-18(15-5-2-1-3-6-15)12-13-19(22)20-7-4-14-23-20/h1-14H |
Clave InChI |
JIJYJJFEBIJPFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)F)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


